Hydroxydiethylphenamine

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, the products it forms, and the conditions needed for these reactions .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also involve studying how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Histamine H1 Receptor Antagonism

Decloxizine Dihydrochloride is primarily known for its role as a histamine H1 receptor antagonist . This property makes it valuable in the study of allergic reactions and their mitigation. By blocking the H1 receptor, Decloxizine Dihydrochloride can be used to understand the pathways of allergic responses and the development of antihistamine drugs.

Neurological Research

As a compound that influences histamine receptors, Decloxizine Dihydrochloride has implications in neurological research . Histamine plays a role in regulating sleep-wake cycles, appetite, and cognitive functions. Research involving Decloxizine Dihydrochloride can contribute to understanding neurological disorders where histamine activity is disrupted.

Immunology and Inflammation

Decloxizine Dihydrochloride’s antagonistic effect on histamine receptors also extends to studies in immunology and inflammation . Histamine is a mediator in inflammatory processes, and its modulation by Decloxizine Dihydrochloride can provide insights into the treatment of chronic inflammatory diseases.

GPCR & G Protein Signaling Pathways

The compound’s interaction with G-protein-coupled receptors (GPCRs), specifically the histamine H1 receptor, makes it a tool for studying GPCR & G Protein signaling pathways . These pathways are crucial in transmitting signals from various stimuli outside the cell to its interior, affecting numerous physiological processes.

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetics and drug metabolism of Decloxizine Dihydrochloride is essential for its potential therapeutic use . Research in this area involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is critical for drug development.

Comparative Medicine

Decloxizine Dihydrochloride can be used in comparative medicine to study the effects of histamine antagonism across different species . This research can help in translating findings from animal models to human medicine, particularly in the context of allergic and inflammatory diseases.

Mecanismo De Acción

Target of Action

Decloxizine Dihydrochloride primarily targets the Histamine 1 (H1) receptor . The H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic reactions and inflammatory responses .

Mode of Action

As an antagonist of the H1 receptor, Decloxizine Dihydrochloride binds to these receptors and prevents histamine from activating them . This action inhibits the effects of histamine, such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors .

Biochemical Pathways

The primary biochemical pathway affected by Decloxizine Dihydrochloride is the histamine signaling pathway . By blocking the H1 receptor, Decloxizine Dihydrochloride inhibits the downstream effects of histamine signaling, which can include allergic reactions and inflammation .

Result of Action

The molecular and cellular effects of Decloxizine Dihydrochloride’s action primarily involve the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms associated with conditions like allergic rhinitis and asthma .

Safety and Hazards

Direcciones Futuras

Propiedades

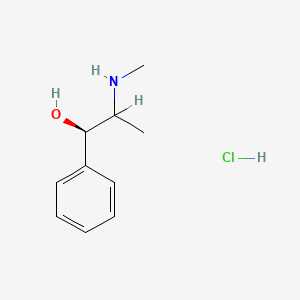

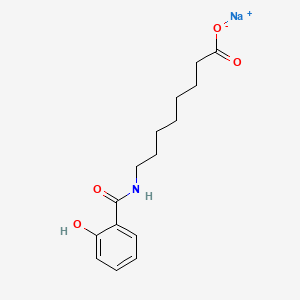

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.2ClH/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,21,24H,11-18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDUJACXBVDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3733-63-9 (Parent) | |

| Record name | Hydroxydiethylphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20156699 | |

| Record name | Hydroxydiethylphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxydiethylphenamine | |

CAS RN |

13073-96-6 | |

| Record name | Hydroxydiethylphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydiethylphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)